6-Chloro-5-methoxy-1h-indole-2,3-dione

Catalog No.
S3346283
CAS No.
85778-01-4
M.F
C9H6ClNO3
M. Wt
211.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-methoxy-1h-indole-2,3-dione

CAS Number

85778-01-4

Product Name

6-Chloro-5-methoxy-1h-indole-2,3-dione

IUPAC Name

6-chloro-5-methoxy-1H-indole-2,3-dione

Molecular Formula

C9H6ClNO3

Molecular Weight

211.6 g/mol

InChI

InChI=1S/C9H6ClNO3/c1-14-7-2-4-6(3-5(7)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13)

InChI Key

FWJAXCYHPKHRKH-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)C(=O)N2)Cl

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=O)N2)Cl

Precursor for the synthesis of bioactive compounds:

This compound has been identified as a potential precursor for the synthesis of various bioactive molecules with diverse therapeutic potential. Studies suggest its use in the synthesis of analogs of bioactive natural products like cortistatin A and cyclodepsipeptides, which exhibit promising antifungal and antitumor activities [].

6-Chloro-5-methoxy-1H-indole-2,3-dione is a derivative of isatin, which is a significant heterocyclic compound characterized by its indole structure. The compound features a chlorine atom at the 6-position and a methoxy group at the 5-position of the indole ring. Its molecular formula is C_9H_7ClN_2O_3, and it possesses notable properties due to the presence of functional groups that can participate in various

6-Chloro-5-methoxy-1H-indole-2,3-dione can undergo several chemical transformations typical of indole derivatives:

  • Electrophilic Substitution: The chlorine atom can be replaced by nucleophiles in electrophilic aromatic substitution reactions.
  • Nucleophilic Addition: The carbonyl groups can participate in nucleophilic addition reactions, leading to various derivatives.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex heterocycles, which can enhance biological activity.

Research indicates that 6-Chloro-5-methoxy-1H-indole-2,3-dione exhibits significant biological activities, including:

  • Antimicrobial Properties: Compounds derived from isatin are often evaluated for their antimicrobial effects against various pathogens .
  • Anticancer Activity: Some studies suggest that indole derivatives may possess cytotoxic properties against cancer cell lines, making them potential candidates for cancer therapy .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in disease pathways, although specific targets require further investigation.

The synthesis of 6-Chloro-5-methoxy-1H-indole-2,3-dione can be achieved through various methods:

  • Fischer Indolization: This method involves the reaction of phenylhydrazine with an appropriate carbonyl compound under acidic conditions to yield indole derivatives.
  • Nitration and Chlorination: Starting from 5-methoxyisatin, nitration followed by chlorination can yield the desired product .
  • Condensation Reactions: Condensation of substituted anilines with malonic acid derivatives can also lead to the formation of indole structures .

6-Chloro-5-methoxy-1H-indole-2,3-dione has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing agrochemicals for crop protection.
  • Chemical Intermediates: The compound may be used as an intermediate in the synthesis of more complex organic molecules.

Studies on the interactions of 6-Chloro-5-methoxy-1H-indole-2,3-dione with biological macromolecules are essential for understanding its mechanism of action:

  • Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its biological effects and therapeutic potential.
  • Enzyme Kinetics: Evaluating its role as an enzyme inhibitor could elucidate pathways affected by this compound and its derivatives.

Several compounds share structural similarities with 6-Chloro-5-methoxy-1H-indole-2,3-dione. Here are a few examples:

Compound NameStructure FeaturesUnique Aspects
5-MethoxyisatinMethoxy group at position 5Precursor for many indole derivatives
6-Bromo-5-methoxyindole-2,3-dioneBromine instead of chlorine at position 6Different halogen effects on reactivity
IsatinBase structure without substitutionsFoundational compound for many derivatives
6-MethylisatinMethyl group at position 6Alters electronic properties

The uniqueness of 6-Chloro-5-methoxy-1H-indole-2,3-dione lies in its specific halogen substitution pattern and methoxy group, which collectively influence its reactivity and biological activity compared to other similar compounds.

XLogP3

1.4

Wikipedia

6-Chloro-5-methoxy-1H-indole-2,3-dione

Dates

Modify: 2023-08-19

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